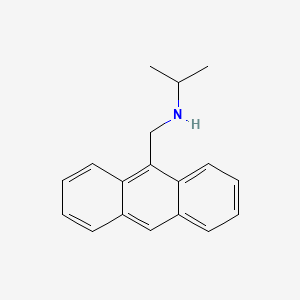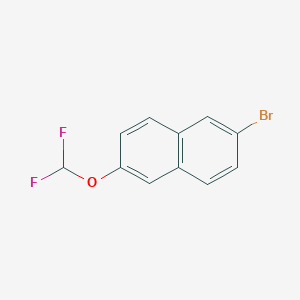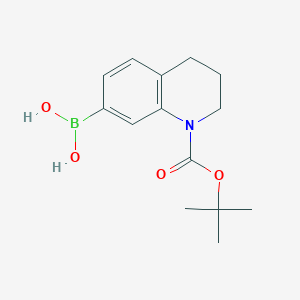
3-Butoxy-2,4-difluorophenylboronic acid; 98%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Butoxy-2,4-difluorophenylboronic acid is a chemical compound with the molecular formula C10H13BF2O3 and a molecular weight of 230.02 . It is commonly used in organic synthesis .
Synthesis Analysis
The synthesis of 3-Butoxy-2,4-difluorophenylboronic acid involves several steps. One of the key steps is the protodeboronation of pinacol boronic esters, which is not well developed . This process utilizes a radical approach . The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .Molecular Structure Analysis
The InChI code for 3-Butoxy-2,4-difluorophenylboronic acid is 1S/C10H13BF2O3/c1-2-3-6-16-10-8(12)5-4-7(9(10)13)11(14)15/h4-5,14-15H,2-3,6H2,1H3 .Chemical Reactions Analysis
3-Butoxy-2,4-difluorophenylboronic acid is involved in several chemical reactions. For instance, it is used in the Suzuki-Miyaura cross-coupling reactions to synthesize several organic compounds . It is also used in the preparation of fluorinated biaryl derivatives via Suzuki cross-coupling reaction with aryl and heteroaryl halides .Scientific Research Applications
Synthesis Techniques and Chemical Interactions
3-Butoxy-2,4-difluorophenylboronic acid, though not directly referenced, is closely related to compounds within the realm of boronic acid derivatives, which are pivotal in the synthesis and functionalization of various organic compounds. For instance, an ortho-lithiated derivative of protected phenylboronic acid enables the synthesis of ortho-functionalized arylboronic acids and 1,3-dihydro-1-hydroxybenzo[c][2,1]oxaboroles, demonstrating the versatility of boronic acid derivatives in creating complex organic structures (Dąbrowski et al., 2007). Similarly, (2R,3R)-1,4-Dimethoxy-1,1,4,4-tetraphenyl-2,3-butanediol has been used as a chiral auxiliary and efficient protecting group for boronic acids, underlining the importance of boronic acids in the synthesis of boron-containing functionalized compounds (Luithle & Pietruszka, 2000).
Molecular Structure Analysis
The molecular structure and spectroscopic properties of boronic acids have been extensively studied, providing insights into their chemical behavior and interaction mechanisms. A study on 2,3-difluorophenylboronic acid through quantum chemical calculations and spectral techniques revealed insights into its most stable conformers and the influence of fluorine substitutions on its structural and electronic properties (Karabacak et al., 2012). This analysis is crucial for understanding how modifications like butoxy and difluoro groups affect the chemical and physical properties of phenylboronic acids.
Application in Polymerization and Material Science
Boronic acid derivatives are also instrumental in polymer science. For example, perfluorophenylboronic acid has been used to catalyze the direct α-stereoselective synthesis of 2-deoxygalactosides from deactivated peracetylated d-galactal, highlighting the role of boronic acids in the synthesis of complex organic molecules and potential applications in materials science (Tatina et al., 2019).
Mechanism of Action
Target of Action
The primary target of 3-Butoxy-2,4-difluorophenylboronic acid is the formation of carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This reaction involves the coupling of an organoboron compound, such as our compound of interest, with an organic halide or pseudohalide .
Mode of Action
The Suzuki-Miyaura cross-coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, a palladium catalyst forms a bond with an electrophilic organic group . In the transmetalation step, the organoboron compound (3-Butoxy-2,4-difluorophenylboronic acid in this case) transfers its organic group to the palladium .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway that allows for the formation of carbon-carbon bonds . This reaction is widely used in organic synthesis, including the synthesis of pharmaceuticals, agrochemicals, and materials .
Pharmacokinetics
As an organoboron compound, it is likely to have good stability and reactivity, which are key factors in its bioavailability .
Result of Action
The result of the action of 3-Butoxy-2,4-difluorophenylboronic acid is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, including substituted 6-phenylpurine bases and nucleosides , which show significant cytostatic activity in certain cell lines .
Action Environment
The action of 3-Butoxy-2,4-difluorophenylboronic acid is influenced by the reaction conditions of the Suzuki-Miyaura cross-coupling reaction . This reaction is known for its mild and functional group tolerant conditions , which means it can be carried out in a variety of environments.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
3-Butoxy-2,4-difluorophenylboronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through the Suzuki-Miyaura coupling reaction. This reaction involves the interaction of 3-Butoxy-2,4-difluorophenylboronic acid with palladium catalysts and organic halides. The boronic acid group in 3-Butoxy-2,4-difluorophenylboronic acid interacts with the palladium catalyst, facilitating the transmetalation step, which is crucial for the coupling reaction . This compound also interacts with various enzymes and proteins that are involved in the catalytic cycle of the Suzuki-Miyaura reaction, enhancing the efficiency and selectivity of the reaction.
Cellular Effects
The effects of 3-Butoxy-2,4-difluorophenylboronic acid on various types of cells and cellular processes are primarily related to its role in biochemical synthesis. In cellular environments, 3-Butoxy-2,4-difluorophenylboronic acid can influence cell function by participating in the synthesis of complex organic molecules that are essential for cell signaling pathways, gene expression, and cellular metabolism. The presence of 3-Butoxy-2,4-difluorophenylboronic acid in cellular systems can lead to the formation of bioactive compounds that modulate these critical cellular processes .
Molecular Mechanism
At the molecular level, 3-Butoxy-2,4-difluorophenylboronic acid exerts its effects through its interaction with palladium catalysts in the Suzuki-Miyaura coupling reaction. The boronic acid group in 3-Butoxy-2,4-difluorophenylboronic acid binds to the palladium catalyst, facilitating the transmetalation step, which is essential for the formation of carbon-carbon bonds . This interaction enhances the catalytic activity of the palladium complex, leading to efficient and selective coupling reactions. Additionally, 3-Butoxy-2,4-difluorophenylboronic acid may influence gene expression by participating in the synthesis of bioactive molecules that regulate transcriptional and post-transcriptional processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Butoxy-2,4-difluorophenylboronic acid can change over time due to its stability and degradation properties. This compound is generally stable under standard laboratory conditions, but prolonged exposure to moisture or air can lead to hydrolysis and degradation . Over time, the degradation of 3-Butoxy-2,4-difluorophenylboronic acid can affect its efficacy in biochemical reactions, leading to reduced yields and selectivity. Long-term studies in in vitro and in vivo settings have shown that the stability of 3-Butoxy-2,4-difluorophenylboronic acid is crucial for maintaining its biochemical activity and ensuring consistent results in experimental applications.
Dosage Effects in Animal Models
The effects of 3-Butoxy-2,4-difluorophenylboronic acid in animal models vary with different dosages. At low doses, this compound is generally well-tolerated and does not exhibit significant toxic effects . At higher doses, 3-Butoxy-2,4-difluorophenylboronic acid can cause adverse effects, including toxicity and disruption of normal cellular functions. Studies in animal models have shown that there is a threshold dose beyond which the compound’s toxic effects become pronounced, leading to cellular damage and impaired physiological functions.
Metabolic Pathways
3-Butoxy-2,4-difluorophenylboronic acid is involved in various metabolic pathways, particularly those related to its role in organic synthesis. This compound interacts with enzymes and cofactors that facilitate the formation of carbon-carbon bonds through the Suzuki-Miyaura coupling reaction . The metabolic flux and levels of metabolites can be influenced by the presence of 3-Butoxy-2,4-difluorophenylboronic acid, leading to changes in the overall metabolic profile of the system. Additionally, this compound can be metabolized by cellular enzymes, leading to the formation of intermediate products that participate in further biochemical reactions.
Transport and Distribution
Within cells and tissues, 3-Butoxy-2,4-difluorophenylboronic acid is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of 3-Butoxy-2,4-difluorophenylboronic acid within specific cellular compartments can influence its biochemical activity and efficacy in reactions. The distribution of this compound within tissues is also dependent on its physicochemical properties, including its solubility and affinity for cellular components.
Subcellular Localization
The subcellular localization of 3-Butoxy-2,4-difluorophenylboronic acid is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of 3-Butoxy-2,4-difluorophenylboronic acid within subcellular structures can enhance its interaction with enzymes and proteins involved in biochemical reactions, leading to increased efficiency and selectivity. Additionally, the subcellular distribution of this compound can affect its stability and degradation, influencing its overall biochemical activity.
properties
IUPAC Name |
(3-butoxy-2,4-difluorophenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BF2O3/c1-2-3-6-16-10-8(12)5-4-7(9(10)13)11(14)15/h4-5,14-15H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLQMUWAHCITXBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)F)OCCCC)F)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BF2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Nitro-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazole](/img/structure/B6330584.png)











![Tribenzylphosphine(1,5-cyclooctadiene)[1,3-bis(2,4,6-triMePh)imidazol-2-ylidene]iridium(I) PF6, 98%](/img/structure/B6330680.png)